Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene
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Overview
Description
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene is a complex organometallic compound that serves as a palladium catalyst. This compound is particularly noted for its application in selective monoarylation reactions, which are crucial in the synthesis of various organic molecules .
Preparation Methods
The synthesis of Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene involves several steps. The preparation typically starts with the formation of the phosphine ligand, which is then complexed with palladium. The reaction conditions often involve the use of solvents like toluene or dichloromethane and require inert atmosphere conditions to prevent oxidation . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It is used in the Buchwald-Hartwig amination, where it facilitates the formation of carbon-nitrogen bonds. Common reagents used in these reactions include aryl halides and amines. The major products formed are typically arylamines, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic synthesis reactions, including the formation of heterocycles and the functionalization of aromatic compounds . In biology and medicine, it is explored for its potential in drug development, particularly in the synthesis of complex molecules that can act as therapeutic agents . Industrially, it is used in the production of fine chemicals and materials science for the development of new polymers and advanced materials .
Mechanism of Action
The mechanism by which this compound exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligand. This coordination facilitates the oxidative addition of aryl halides, followed by the reductive elimination to form the desired product. The bulky adamantyl groups on the phosphine ligand provide steric hindrance, which enhances the selectivity of the reaction .
Comparison with Similar Compounds
Compared to other palladium catalysts, Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene is unique due to its high selectivity and efficiency in catalyzing monoarylation reactions. Similar compounds include 2,2’-Bis-(1-adamantyl)-4,4’-dimethoxybiphenyl and dicyclohexyl (2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine . These compounds also serve as ligands in palladium-catalyzed reactions but may differ in their steric and electronic properties, affecting their reactivity and selectivity .
Properties
Molecular Formula |
C53H75BrO2PPd+ |
---|---|
Molecular Weight |
961.5 g/mol |
IUPAC Name |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene |
InChI |
InChI=1S/C43H61O2P.C10H13.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-2-3-7-10-8-5-4-6-9-10;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;5-6,8-9H,2-3,7H2,1H3;1H;/q;-1;;+2 |
InChI Key |
GEMHNHWISAQKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=[C-]C=C1.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.Br[Pd+] |
Origin of Product |
United States |
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